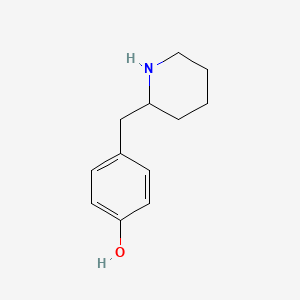

![molecular formula C21H28N6O5 B2840526 2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1021026-33-4](/img/structure/B2840526.png)

2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

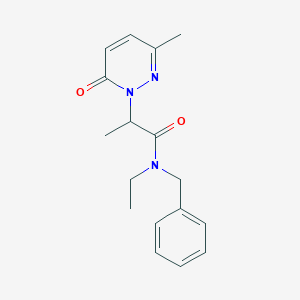

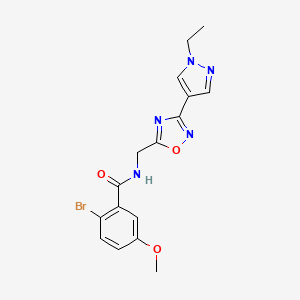

The compound “2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide” is a novel 2,4-diaminoquinazoline derivative . It has been evaluated as a p21-activated kinase 4 (PAK4) inhibitor . All compounds in this series showed significant inhibitory activity against PAK4 .

Synthesis Analysis

The synthesis of this compound involves the selective substitution of the 4-position chlorine of an intermediate with 3-amino-5-cyclopropylpyrazole under basic conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the selective substitution of the 4-position chlorine of an intermediate with 3-amino-5-cyclopropylpyrazole under basic conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

This compound is involved in the synthesis of various derivatives with potential biological activity. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized as potential anti-inflammatory and analgesic agents, with some showing significant activity in inhibiting cyclooxygenase-2 (COX-2) and possessing analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Certain derivatives have been explored for their antimicrobial properties. For example, a series of pyrimidinones and oxazinones, synthesized using citrazinic acid as a starting material, showed good antibacterial and antifungal activities comparable to reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Applications in Cytokine Regulation

Some derivatives have shown potential in regulating cytokines. A pyrimidylpiperazine derivative was found to be a dual cytokine regulator, suppressing tumor necrosis factor-alpha (TNF-alpha) while augmenting interleukin-10 production, suggesting implications for treating conditions like septic shock and rheumatoid arthritis (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).

Material Science Applications

In material science, derivatives have been used in the synthesis of polyamides containing nucleobases such as uracil and adenine. These polyamides demonstrated solubility in water and potential for further applications (Hattori & Kinoshita, 1979).

Potential in Oncology

Some derivatives have been explored for their potential use in oncology. For instance, analogues of the sigma receptor ligand showed potential therapeutic and diagnostic applications in this field, especially with modifications to reduce lipophilicity for better tumor cell entry (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Pharmacokinetic Studies

The compound and its derivatives have been subject to pharmacokinetic studies. For example, metabolism and excretion studies in chronic myelogenous leukemia patients revealed the main metabolic pathways and suggested that the parent drug was the predominant form recovered in human plasma, urine, and feces (Gong, Chen, Deng, & Zhong, 2010).

Wirkmechanismus

This compound acts as a p21-activated kinase 4 (PAK4) inhibitor . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Zukünftige Richtungen

This series of compounds, including “2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide”, has the potential for further development as PAK4 inhibitors for anticancer activity . They have shown potent antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion of this cell line .

Eigenschaften

IUPAC Name |

2-[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O5/c1-24-18-17(20(30)27(21(24)31)13-16(28)22-7-12-32-2)15(5-6-23-18)25-8-10-26(11-9-25)19(29)14-3-4-14/h5-6,14H,3-4,7-13H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQWNHDCLYIWES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCCOC)N3CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2840460.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2840464.png)

![3-benzyl-N-(5-chloro-2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2840465.png)